2,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide
Overview
Description
2,4-Difluoro-N-(2-methoxybenzyl)benzenesulfonamide is an organic compound with the molecular formula C14H13F2NO3S It is characterized by the presence of two fluorine atoms, a methoxybenzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-methoxybenzylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(2-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include substituted benzenesulfonamides with various nucleophiles.
Oxidation: Products include hydroxylated derivatives of the original compound.
Reduction: Products include amine derivatives of the original compound.
Scientific Research Applications
2,4-Difluoro-N-(2-methoxybenzyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The methoxybenzyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Difluoro-N-(2-methoxybenzyl)benzenesulfonamide is unique due to the presence of both the methoxybenzyl group and the sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atoms enhance its stability and reactivity, while the methoxybenzyl group can improve its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
2,4-difluoro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-20-13-5-3-2-4-10(13)9-17-21(18,19)14-7-6-11(15)8-12(14)16/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHBUWLPVKMBLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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